4-methoxy-4,5-dihydro-1H-pyrazole
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of modern chemical science, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyrazole (B372694), a five-membered aromatic ring with two adjacent nitrogen atoms, is a prominent member of this family. ontosight.ai Dihydro-1H-pyrazoles, also known as pyrazolines, are partially saturated derivatives of pyrazole and represent an important class of non-aromatic nitrogen-containing heterocycles. tandfonline.com Their unique structural features and reactivity make them valuable intermediates in organic synthesis and key components in the development of novel functional molecules.
Importance of the 4,5-Dihydro-1H-Pyrazole Scaffold in Contemporary Chemical Research
The 4,5-dihydro-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of compounds with significant biological activities. winthrop.edu Researchers have extensively investigated derivatives of this scaffold and have reported a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. tandfonline.comwinthrop.edunih.govrsc.org The ability to readily synthesize and modify the 4,5-dihydro-1H-pyrazole ring allows chemists to fine-tune the properties of these molecules for specific applications. jchemlett.com
Specific Focus on 4-methoxy-4,5-dihydro-1H-pyrazole within the Dihydro-1H-Pyrazole Class
Within the diverse class of dihydro-1H-pyrazoles, derivatives featuring a methoxy (B1213986) group have shown particular promise in various research areas. While the parent compound, this compound, is not extensively documented, its structural motif, often as a 4-methoxyphenyl (B3050149) substituent, is a recurring feature in many biologically active molecules. ontosight.aiontosight.ai The presence of the methoxy group, an electron-donating substituent, can significantly influence the electronic properties, solubility, and biological activity of the entire molecule. ontosight.ai Research has demonstrated that the position and substitution pattern of the methoxy group on the pyrazoline scaffold can have a profound impact on the compound's therapeutic potential. tandfonline.comnih.gov
The following table summarizes the key properties of a representative compound from this class, 4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.
| Property | Value | Source |
| Molecular Formula | C10H12N2O | nih.gov |
| Molecular Weight | 176.22 g/mol | nih.gov |
| CAS Number | Not available | nih.gov |
| Chemical Names | 4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | nih.gov |
Research Findings on Methoxy-Substituted Dihydro-1H-Pyrazoles
The strategic incorporation of a methoxy group, often as part of a methoxyphenyl substituent, has been a key strategy in the development of potent bioactive 4,5-dihydro-1H-pyrazole derivatives.
One area of significant research is in the development of novel anticancer agents. Studies have shown that 4,5-dihydro-1H-pyrazole derivatives bearing methoxyphenyl groups can exhibit potent inhibitory activity against various cancer cell lines. tandfonline.com For instance, certain derivatives have been investigated as inhibitors of BRAF, a protein implicated in several cancers, including melanoma. winthrop.edu The presence of the methoxy group can enhance the binding affinity of these compounds to their biological targets. nih.gov
In the realm of neuropharmacology, methoxy-substituted 4,5-dihydro-1H-pyrazoles have been explored as potential inhibitors of nitric oxide synthase (nNOS), an enzyme involved in various neurological processes. nih.govnih.gov For example, 1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole has demonstrated notable nNOS inhibitory activity. nih.gov
Furthermore, the antimicrobial properties of these compounds have been a subject of investigation. Research has indicated that certain functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds exhibit promising antibacterial and antioxidant activities.
The synthesis of these valuable compounds is often achieved through the cyclocondensation reaction of chalcones (α,β-unsaturated ketones) with hydrazine (B178648) or its derivatives. The chalcone (B49325) precursors themselves can be readily prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. jchemlett.com The versatility of this synthetic approach allows for the introduction of a wide variety of substituents onto the 4,5-dihydro-1H-pyrazole core, facilitating the exploration of structure-activity relationships.
The table below provides a summary of some reported biological activities of various methoxy-substituted 4,5-dihydro-1H-pyrazole derivatives.
| Derivative Class | Biological Activity | Research Focus |
| Benzimidazole bearing 2-pyrazolines with dimethoxyphenyl substituents | Anticancer | Inhibition of various cancer cell lines |
| 1-Cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole | nNOS Inhibition | Neuroprotective agents |
| 3-(Benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds | Antimicrobial, Antioxidant | Development of new antimicrobial agents |
| 4,5-Dihydropyrazole derivatives | BRAF Inhibition | Treatment of melanoma and other cancers |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7598-93-8 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
4-methoxy-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C4H8N2O/c1-7-4-2-5-6-3-4/h2,4,6H,3H2,1H3 |
InChI Key |
HHOREVJMKRJWHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNN=C1 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Techniques for 4 Methoxy 4,5 Dihydro 1h Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural analysis of pyrazoline derivatives, offering detailed insights into the molecular connectivity and spatial arrangement of atoms. researchgate.net Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed for a comprehensive characterization. nih.govdurham.ac.uk
The ¹H NMR spectrum of 4,5-dihydro-1H-pyrazole derivatives displays characteristic signals that confirm the presence of the pyrazoline ring. The protons on the saturated C4 and C5 carbons typically appear as a complex multiplet system. Specifically, the two protons on the C4 methylene (B1212753) group are often diastereotopic, meaning they are chemically non-equivalent, and thus resonate at different chemical shifts. nih.gov
These diastereotopic protons (designated as Ha and Hb) couple with each other (geminal coupling) and with the vicinal methine proton at the C5 position (Hx). This arrangement results in a characteristic ABX spin system, where each proton appears as a doublet of doublets. The signals for these non-equivalent methylene protons can be observed in the range of δ 2.92-3.93 ppm. nih.gov The vicinal methine proton (Hx) typically resonates further downfield, between δ 6.68-7.04 ppm, also as a doublet of doublets. nih.gov The methoxy (B1213986) group (-OCH₃) at the C4 position would exhibit a characteristic singlet in the region of δ 3.5-4.0 ppm. researchgate.net
Table 1: Representative ¹H NMR Data for a Substituted 4,5-dihydro-1H-pyrazole Ring System
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4a (CH₂) | 3.80 | dd | J = 17.0, 12.5 |
| H-4b (CH₂) | 3.10 | dd | J = 17.0, 7.3 |
| H-5 (CH) | 5.28 | dd | J = 12.4, 7.3 |
| OCH₃ | ~3.8 | s | - |
Data is illustrative for a generic 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative and a typical methoxy group shift. Actual values for 4-methoxy-4,5-dihydro-1H-pyrazole may vary. researchgate.netrsc.org
¹³C NMR spectroscopy is crucial for determining the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms in the pyrazoline ring are indicative of their chemical environment. The C3 carbon, involved in a C=N double bond, typically resonates in the downfield region of δ 140-160 ppm. rsc.org The saturated C4 and C5 carbons of the pyrazoline ring appear at higher fields, generally in the range of δ 40-65 ppm. rsc.org The carbon of the methoxy group is expected to appear around δ 50-60 ppm. wisc.edu The complete assignment of ¹³C NMR resonances is often achieved through the concerted application of one- and two-dimensional NMR experiments, such as DEPT, HSQC, and HMBC. nih.gov
Table 2: Typical ¹³C NMR Chemical Shift Ranges for 4,5-dihydro-1H-pyrazole Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=N (C3) | 140 - 160 |
| CH (C5) | 60 - 65 |
| OCH₃ | 50 - 60 |
| CH₂ (C4) | 40 - 45 |
Data compiled from various substituted pyrazoline derivatives. rsc.orgwisc.edu
Two-dimensional NMR techniques are powerful tools for the definitive structural elucidation of complex molecules like substituted pyrazolines. nih.govmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is fundamental for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For a this compound derivative, a key HMBC correlation would be observed between the protons of the methoxy group and the C4 carbon of the pyrazoline ring, confirming the position of the substituent. nih.govnih.gov Other important correlations include those between the C5 proton and the C3 and C4 carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In pyrazoline derivatives, NOESY can reveal through-space correlations that help to determine the relative stereochemistry of the substituents. For instance, a NOE between a proton on a substituent at C4 and the proton at C5 could indicate their cis relationship. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected. The stretching vibration of the C=N bond within the pyrazoline ring typically appears in the region of 1590-1610 cm⁻¹. researchgate.net The C-O stretching vibration of the methoxy group would give rise to a strong absorption band, usually in the 1050-1250 cm⁻¹ range. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the pyrazoline ring are observed just below 3000 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| C-H (sp³) | Stretch | 2840 - 3000 |
| C=N (pyrazoline) | Stretch | 1590 - 1610 |
| C-O (methoxy) | Stretch | 1050 - 1250 |
Data compiled from various substituted pyrazoline derivatives. researchgate.netmsu.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov The mass spectrum of a pyrazoline derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of pyrazoline derivatives is influenced by the nature and position of substituents on the ring. research-nexus.net A characteristic feature in the mass spectra of many pyrazoline derivatives is the presence of a pyrazoline ion. research-nexus.net The fragmentation behavior can be complex and may involve unusual patterns such as azete fragmentation. research-nexus.net For this compound, fragmentation would likely involve the loss of the methoxy group or cleavage of the pyrazoline ring.
Table 4: Potential Mass Spectrometry Fragments for this compound
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M - OCH₃]⁺ | Loss of the methoxy group |
| [M - CH₃O]⁺ | Loss of a methoxy radical |
This table represents plausible fragmentation pathways.
X-ray Diffraction Studies and Crystallographic Data Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. nih.gov For pyrazoline derivatives, X-ray studies have shown that the five-membered 4,5-dihydro-1H-pyrazole ring typically adopts a non-planar, envelope conformation. nih.gov In this conformation, one of the carbon atoms (often C4 or C5) deviates from the plane formed by the other four atoms of the ring. tandfonline.com
Table 5: Illustrative Crystallographic Data for a Substituted Pyrazoline Derivative
| Parameter | Description | Value |
| Crystal System | Monoclinic | |
| Space Group | P2₁/a | |
| Ring Conformation | Pyrazoline Ring | Envelope/Near Planar |
| Dihedral Angle | Pyrazole (B372694) Ring vs. Phenyl Ring | 18.5 (2)° |
Data for 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.govresearchgate.net
Determination of Molecular Conformation and Optimized Geometrical Parameters
The molecular conformation and geometry of 4,5-dihydro-1H-pyrazole derivatives are primarily determined using single-crystal X-ray diffraction and computational methods like Density Functional Theory (DFT). These techniques reveal that the five-membered pyrazole ring is generally non-planar. uomphysics.net The conformation is often described as a twisted or envelope shape. For instance, in 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the pyrazole ring adopts a twisted conformation on the C-C bond. nih.gov Similarly, the pyrazoline ring in 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol monohydrate has an envelope conformation. nih.gov
The planarity and orientation of substituent groups relative to the pyrazole core are defined by dihedral angles. In derivatives with aromatic substituents, these rings are typically not coplanar with the pyrazole ring. For example, in one derivative, the tolyl and 4-methoxyphenyl (B3050149) rings are inclined to the mean plane of the pyrazole ring by 4.40 (9)° and 86.22 (9)°, respectively. nih.gov In another case, a pyrazoline ring forms dihedral angles of 86.73 (12)° and 13.44 (12)° with its substituted benzene (B151609) rings. nih.gov Computational studies, often employing DFT methods with basis sets such as B3LYP/6-31G(d,p), are used to optimize the molecular geometry. nih.gov These calculations provide theoretical bond lengths and angles that are generally in good agreement with experimental data obtained from X-ray crystallography. uomphysics.netnih.gov
Below is a table summarizing key geometrical parameters for representative 4,5-dihydro-1H-pyrazole derivatives as determined by such methods.
Table 1: Selected Geometrical Parameters of Substituted 4,5-dihydro-1H-pyrazole Derivatives
| Compound/Derivative | Parameter | Value | Reference |
|---|---|---|---|
| 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Dihedral Angle (Pyrazole Ring to Phenyl Ring) | 18.5 (2)° | nih.govresearchgate.net |
| 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Dihedral Angle (Phenyl to Methoxy-substituted Phenyl Rings) | 26.2 (2)° and 80.6 (2)° | nih.govresearchgate.net |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Dihedral Angle (Pyrazole Ring to Tolyl Ring) | 4.40 (9)° | nih.gov |
| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Dihedral Angle (Pyrazole Ring to 4-Methoxyphenyl Ring) | 86.22 (9)° | nih.gov |
| 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol monohydrate | Dihedral Angle (Pyrazole Ring to Trisubstituted Benzene Ring) | 86.73 (12)° | nih.gov |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives | N-N Bond Length (Calculated) | 1.372 - 1.381 Å | nih.gov |
Characterization of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π…π Stacking)
The crystal packing and supramolecular assembly of this compound derivatives are governed by a network of intermolecular and intramolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, are crucial for stabilizing the crystal structure. nih.govmdpi.com
Hydrogen bonding is a predominant interaction in pyrazole derivatives, particularly when functional groups capable of donating or accepting protons are present. researchgate.netimedpub.com Common hydrogen bonds observed in the crystal structures of related compounds include O-H···N, N-H···O, and C-H···O interactions. nih.govmdpi.com For instance, in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, the amine group can form N-H···O and N-H···S hydrogen bonds, which dictate the molecular assembly. mdpi.comresearchgate.net The oxygen atoms of methoxy groups can also act as hydrogen bond acceptors. mdpi.com In some structures, molecules are linked into chains or sheets through these hydrogen bonds. nih.govnih.gov
Table 2: Common Intermolecular Interactions in 4,5-dihydro-1H-pyrazole Derivatives
| Interaction Type | Description | Example Compound/System | Reference |
|---|---|---|---|
| Hydrogen Bonding | |||
| O-H···N | Between a hydroxyl group and a pyrazole nitrogen | 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol monohydrate | nih.gov |
| N-H···O | Between an N-H donor and an oxygen acceptor (e.g., carbonyl, methoxy) | 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | mdpi.comresearchgate.net |
| C-H···O | A weak hydrogen bond between a C-H group and an oxygen atom | 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | nih.gov |
| π-Interactions | |||
| π-π Stacking | Attraction between aromatic rings of adjacent molecules | 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | nih.govresearchgate.net |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur) in a compound. This method provides experimental data that is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values serves to confirm the empirical formula and assess the purity of the synthesized compound. researchgate.net
For novel this compound derivatives, elemental analysis is a standard part of the characterization process, often reported alongside spectroscopic data. mdpi.comresearchgate.net The analysis is typically performed using an automated CHN analyzer, where a small, precisely weighed sample is combusted at high temperature. The resulting combustion products (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage composition of C, H, and N in the original sample.
The results are considered acceptable when the experimentally determined percentages are within ±0.4% of the calculated theoretical values, which confirms the identity and purity of the synthesized derivative.
Table 3: Representative Elemental Analysis Data for a Hypothetical Derivative: 1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
| Element | Theoretical % (Calculated for C₁₂H₁₄N₂O₂) | Experimental % (Found) |
|---|---|---|
| Carbon (C) | 66.04 | 66.12 |
| Hydrogen (H) | 6.47 | 6.51 |
Computational Chemistry and Theoretical Studies of 4 Methoxy 4,5 Dihydro 1h Pyrazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wide range of predictable properties. materialsciencejournal.org These calculations are instrumental in understanding molecular geometry, vibrational spectra, and electronic characteristics. researchgate.netbohrium.com
A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. researchgate.netphyschemres.org This process computationally determines bond lengths, bond angles, and dihedral angles that correspond to the equilibrium structure of the molecule. For pyrazole derivatives, methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to achieve reliable geometric parameters. researchgate.netmaterialsciencejournal.org The optimization process continues until a minimum energy configuration is found, providing a detailed three-dimensional model of the molecule. physchemres.org For 4-methoxy-4,5-dihydro-1H-pyrazole, the predicted structure would feature a five-membered dihydropyrazole ring.
Interactive Table: Predicted Geometrical Parameters for this compound
| Parameter | Atom Connection | Predicted Value (DFT/B3LYP) |
| Bond Length | C=N | ~1.29 Å |
| Bond Length | N-N | ~1.37 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Length | O-CH3 (methoxy) | ~1.43 Å |
| Bond Angle | C-N-N | ~110° |
| Bond Angle | C-O-C | ~117° |
| Dihedral Angle | H-N-C-C | Varies with conformation |
Note: The values presented are representative and based on DFT calculations for structurally similar pyrazoline compounds. materialsciencejournal.org
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the vibrational frequencies corresponding to different normal modes, a theoretical spectrum can be generated. rjptonline.org These calculated frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental data. physchemres.org This analysis allows for the precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups like C=N, N-H, and the methoxy (B1213986) group. researchgate.net
Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3300-3400 |
| C-H (aromatic/aliphatic) | Stretching | ~2900-3100 |
| C=N (imine) | Stretching | ~1590-1610 |
| C-O (methoxy) | Asymmetric Stretching | ~1250 |
| C-O (methoxy) | Symmetric Stretching | ~1030 |
Note: These are typical frequency ranges for the specified functional groups in related heterocyclic systems as determined by DFT calculations. materialsciencejournal.orgnih.gov
The electronic properties of a molecule are crucial for understanding its reactivity and behavior in chemical reactions. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uamaterialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.orgresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. dntb.gov.ua Furthermore, analysis of the charge density distribution, often through Mulliken atomic charges, reveals how charge is distributed across the atoms, highlighting electrostatic interactions. researchgate.netmaterialsciencejournal.org
Interactive Table: Calculated Electronic Properties
| Property | Description | Predicted Value (eV) |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.0 to -6.5 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.5 to -2.0 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~ 4.0 to 5.0 |
| Ionization Potential | Energy required to remove an electron | ~ 6.0 to 6.5 |
| Electron Affinity | Energy released when an electron is added | ~ 1.5 to 2.0 |
Note: Values are representative based on DFT studies of similar pyrazole derivatives. bohrium.com
Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netmaterialsciencejournal.org The MEP map displays different potential values on the electron density surface using a color scale. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netmdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, identifying them as primary sites for electrophilic interaction.
Semi-Empirical Molecular Orbital (MO) Calculations (e.g., AM1)
Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, though less rigorous, alternative to DFT for computational studies. wikipedia.org AM1 simplifies calculations by using parameters derived from experimental data to approximate certain complex integrals, reducing computational time significantly. wikipedia.org This method was developed to improve upon earlier models by reducing interatomic repulsion at close distances. wikipedia.org While not as accurate as DFT for final electronic properties, AM1 is particularly useful for initial explorations of large molecular systems or for performing preliminary conformational analyses to identify plausible low-energy structures before subjecting them to more demanding DFT calculations. wikipedia.orgiu.edu.sa
Conformational Analysis and Molecular Stability Studies
Molecules with flexible single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies to find the most stable structure. For this compound, the non-aromatic dihydropyrazole ring is not planar and can adopt conformations such as a "half-chair" or "envelope" shape. arabjchem.org Computational methods like DFT and semi-empirical calculations can map the potential energy surface by systematically rotating flexible bonds (like the one bearing the methoxy group) to identify all energy minima. iu.edu.sa These studies are crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. The stability of different conformers is compared based on their calculated total energies, providing insight into the preferred three-dimensional structure of the molecule under various conditions. cardiff.ac.ukmdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Studies (Focused on Theoretical Binding Interactions)
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are powerful computational tools used to understand and predict the biological activity of chemical compounds. For derivatives of 4,5-dihydro-1H-pyrazole, these methods have been instrumental in elucidating the structural requirements for their interaction with various biological targets. By correlating molecular structures with their activities, QSAR models can guide the design of new, more potent compounds. Molecular docking, in turn, provides a visual and energetic model of how a ligand, such as a pyrazole derivative, fits into the binding site of a protein, revealing key intermolecular interactions that stabilize the complex.
Computational methods, particularly molecular docking, are frequently employed to predict the binding affinity of 4,5-dihydro-1H-pyrazole derivatives to various protein targets. Binding affinity is often expressed as a docking score or binding free energy (ΔG), typically in kcal/mol, where a more negative value indicates a stronger and more favorable interaction.
Studies have shown that pyrazole derivatives can bind to a wide array of protein targets with varying affinities. For instance, docking studies of different pyrazole-based compounds against the colon cancer cell line HT29 (PDB ID: 2N8A) revealed binding free energies ranging from -6.10 kcal/mol to -8.20 kcal/mol. medicalresearchjournal.org In another extensive study, 63 different pyrazole derivatives were docked against several cancer-related proteins, showing a broad range of predicted affinities. mdpi.com For the enzyme CYP17, the binding affinities ranged from -3.7 to -10.4 kcal/mol, while against VEGFR, the scores were between -9.2 and -10.0 kcal/mol. mdpi.com Similarly, against C-RAF protein, a lead pyrazole compound exhibited a binding affinity of -9.7 kcal/mol. mdpi.com
The specific substitutions on the pyrazoline ring significantly influence these predicted affinities. A 3D-QSAR study on 4,5-dihydro-1H-pyrazole thiazole (B1198619) derivatives designed as BRAF(V600E) inhibitors identified compounds with high predicted activity, which was later confirmed by in vitro testing. nih.gov Compound 10d from this series was found to be a particularly potent inhibitor, a finding supported by its favorable docking simulations. nih.gov In studies targeting bacterial proteins, pyrazoline-based hybrids showed strong binding affinities, with values as low as -8.5 kcal/mol against E. coli (PDB: 5R1R) and -7.8 kcal/mol against S. aureus (PDB: 2XCT). ajchem-b.com These computational predictions are crucial first steps in identifying promising drug candidates from a large library of synthesized or virtual compounds.
| Protein Target (PDB ID) | Ligand Type | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Colon Cancer (HT29, 2N8A) | Pyrazole Derivatives | -6.10 to -8.20 | medicalresearchjournal.org |
| CYP17 | Pyrazole Derivatives | -3.7 to -10.4 | mdpi.com |
| VEGFR (4AGD) | Pyrazole Derivative M76 | -9.2 | mdpi.com |
| C-RAF | Pyrazole Derivative M36 | -9.7 | mdpi.com |
| E. coli (5R1R) | Pyrazoline Hybrids | -8.0 to -8.5 | ajchem-b.com |
| S. aureus (2XCT) | Pyrazoline Hybrids | -7.3 to -7.8 | ajchem-b.com |
| EGFR | N-phenyl pyrazolines | -7.9 | japsonline.com |
Beyond predicting binding strength, molecular docking provides detailed models of the interactions between a ligand and its receptor at the atomic level. These models are essential for understanding the mechanism of action and for rational drug design. For 4,5-dihydro-1H-pyrazole systems, these studies have highlighted the critical role of specific intermolecular forces, such as hydrogen bonds and hydrophobic interactions.
In the active site of enzymes, the pyrazole core and its substituents form a network of interactions with key amino acid residues. For example, docking studies of pyrazole derivatives into the active site of rearranged during transfection (RET) kinase showed that the binding was dominated by hydrophobic interactions with residues like Leu881, Gly810, and Ala807, supplemented by hydrogen bonds with Ser811 and Lys808. nih.gov Similarly, when docked into the active site of CDC7 kinase, pyrazole derivatives formed hydrogen bonds with Lys90, and the stability of these interactions was further confirmed by molecular dynamics simulations. nih.gov
The nature and position of substituents on the pyrazole ring dictate the specific interactions. Studies on N-phenyl pyrazolines targeting the Epidermal Growth Factor Receptor (EGFR) showed hydrogen bonding with residues Gln767, Met769, and Cys773, and hydrophobic interactions with Leu694. japsonline.com In another example, the antidepressant and anti-anxiety activities of certain 1,3,5-trisubstituted-2-pyrazoline derivatives were rationalized through docking studies, which revealed that a 4-chlorobenzenesulfonyl substitution at the N1 position was crucial for activity. excli.de The presence of a methoxy group, as in this compound, can significantly influence binding by acting as a hydrogen bond acceptor. mdpi.comresearchgate.net Crystal structure analysis and modeling have shown that methoxy groups can readily participate in N-H···O hydrogen bonds, stabilizing the ligand within the receptor's binding pocket. mdpi.comresearchgate.net These theoretical models provide a structural basis for the observed biological activities and guide the optimization of lead compounds by suggesting modifications that could enhance binding interactions.
| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| RET Kinase | Leu881, Gly810, Ala807 | Hydrophobic | nih.gov |
| RET Kinase | Ser811, Lys808 | Hydrogen Bond | nih.gov |
| CDC7 Kinase | Lys90 | Hydrogen Bond | nih.gov |
| EGFR | Gln767, Met769, Cys773 | Hydrogen Bond | japsonline.com |
| EGFR | Leu694 | Hydrophobic | japsonline.com |
| Monoamine Oxidase A (MAO-A) | N/A (General binding model) | Docking and 3D-QSAR models developed | researchgate.net |
Chemical Reactivity and Transformation of 4 Methoxy 4,5 Dihydro 1h Pyrazole
Nucleophilic Substitution Reactions on the Methoxy (B1213986) Group
The direct nucleophilic substitution on the methoxy group at the C4 position of the 4,5-dihydro-1H-pyrazole ring is not a commonly reported transformation. The reactivity of an ether linkage is generally low, requiring harsh conditions or specific activation to proceed. In the context of the pyrazoline ring, other reaction pathways, such as those involving the N-H group or the C=N double bond, are typically more favorable. The synthesis of related compounds often involves the reaction of hydrazine (B178648) with 4-alkoxy-α,β-unsaturated ketones, where the alkoxy group is already in place on the precursor. nih.govresearchgate.net
Condensation Reactions with Aldehydes or Ketones
The most prevalent condensation reactions involving aldehydes or ketones in pyrazoline chemistry are those that lead to the formation of the heterocyclic ring itself. The standard synthesis involves the cyclocondensation of an α,β-unsaturated ketone (chalcone), which can be formed in situ from an aldehyde and a ketone, with a hydrazine derivative. organic-chemistry.orgorganic-chemistry.orgscispace.com
While the reaction of a pre-formed 4-methoxy-4,5-dihydro-1H-pyrazole with aldehydes or ketones is less documented, the presence of the N-H proton at the N1 position provides a site for potential condensation. This reaction would be analogous to the N-alkylation or N-acylation of the pyrazoline ring. The reaction with an aldehyde or ketone would likely proceed at the N1 nitrogen, potentially forming an unstable N-(1-hydroxyalkyl) intermediate. Subsequent dehydration of this intermediate could occur, particularly if it leads to a conjugated system.
Reduction Reactions Leading to Pyrazolidines or Ring Cleavage
The 4,5-dihydro-1H-pyrazole ring contains a C=N double bond (an imine functionality) which is susceptible to reduction. The reduction of this bond converts the pyrazoline ring into a fully saturated pyrazolidine. This transformation is a key reaction for this class of heterocycles. tandfonline.com Common reducing agents used for the reduction of imines, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (e.g., H₂ over palladium, platinum, or nickel catalysts), are expected to be effective. researchgate.netmdpi.com
Under certain conditions, reduction can also lead to the cleavage of the N-N bond, resulting in ring-opened products, typically 1,3-diamines. tandfonline.com The choice of reducing agent and reaction conditions can influence the outcome, determining whether ring reduction or cleavage occurs.
Table 1: Potential Reduction Pathways for 4,5-dihydro-1H-pyrazole
| Reaction Type | Expected Product | Potential Reagents |
|---|---|---|
| Ring Reduction | Pyrazolidine | H₂/Pd, H₂/Pt, NaBH₄ |
Oxidation Reactions of the 4,5-Dihydro-1H-Pyrazole Ring
The oxidation of the 4,5-dihydro-1H-pyrazole ring is a facile and common reaction that leads to the formation of the corresponding aromatic pyrazole (B372694). This oxidative aromatization is a defining characteristic of the dihydropyrazole system. tandfonline.com A variety of oxidizing agents have been shown to effectively promote this transformation. researchgate.net
The reaction proceeds by the formal removal of two hydrogen atoms from the C4 and C5 positions, creating a new double bond and resulting in a stable, aromatic pyrazole ring. The choice of oxidant can be tailored based on the other functional groups present in the molecule.
Table 2: Reagents for Oxidative Aromatization of 4,5-Dihydro-1H-pyrazoles
| Oxidizing Agent | Conditions | Reference |
|---|---|---|
| Tetrabutylammonium peroxydisulfate (B1198043) (TBAPS) | Acetonitrile, Thermal | researchgate.net |
| Singlet Oxygen (¹O₂) | Generated from THDDE/KOH | researchgate.net |
| Bromine (Br₂) | In situ oxidation after pyrazoline formation | organic-chemistry.orgorganic-chemistry.org |
| Oxygen (O₂) / DMSO | Heating in DMSO | organic-chemistry.orgorganic-chemistry.org |
Cycloaddition Reactions Involving 4,5-Dihydro-1H-Pyrazole Derivatives
While 4,5-dihydro-1H-pyrazoles are most famously synthesized via [3+2] cycloaddition reactions, their participation as reactants in subsequent cycloadditions is less common but possible, particularly for activated derivatives. researchgate.net The inherent C=N double bond in the pyrazoline ring can potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). libretexts.org
For instance, derivatives such as dihydropyrazolin-5-ones can be deprotonated to form a dienolate, which acts as an efficient diene in anionic [4+2] cycloadditions with various dienophiles to produce fused indazolone structures. rsc.org This demonstrates that the pyrazoline core can be a component of a diene system. Furthermore, suitably substituted dihydropyrazoles, such as those with exocyclic double bonds, could undergo cycloadditions analogous to other heterocyclic systems like 5-methylidene-hydantoins. mdpi.com The reactivity would be highly dependent on the substituents and the specific reaction partners.
Regioselective and Stereoselective Transformations
Transformations of this compound can exhibit both regioselectivity and stereoselectivity.
Regioselectivity: The pyrazoline ring possesses two distinct nitrogen atoms, N1 and N2. Reactions such as alkylation or acylation at the nitrogen atom are subject to regioselectivity. For the unsubstituted N1-H pyrazoline, reactions typically occur at this position. The regioselectivity of N-alkylation can be influenced by both steric and electronic effects of substituents on the ring, as well as the choice of base and solvent, as seen in related heterocyclic systems like indazoles. beilstein-journals.org
Stereoselectivity: The C4 and C5 atoms of the dihydropyrazole ring are often stereocenters. In this compound, the C4 position is a stereocenter. This pre-existing chiral center can influence the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. wikipedia.org For example, a reaction creating a new stereocenter at C5 would likely result in the preferential formation of one diastereomer over another. masterorganicchemistry.com It has also been noted that the stereocenter at C4 can be susceptible to epimerization under certain conditions, such as during chromatographic purification, particularly if there is an adjacent electron-withdrawing group that increases the acidity of the C4-H proton. mdpi.com
Reactions Leading to Aromatization of the Pyrazole Ring, including Dehydration
Besides the oxidative pathway described in section 5.4, the aromatization of the 4,5-dihydro-1H-pyrazole ring can also be achieved through elimination reactions. This is a particularly important pathway for dihydropyrazoles bearing a leaving group at the C4 or C5 position.
A well-documented example is the dehydration of 5-hydroxy-4,5-dihydro-1H-pyrazoles. researchgate.net Under acidic conditions or with specific reagents like iodine monochloride (ICl), these compounds readily eliminate a molecule of water to form the aromatic pyrazole. nih.govnih.gov
By analogy, this compound can be expected to undergo a similar elimination reaction. The methoxy group, particularly when protonated under acidic conditions, can act as a leaving group (methanol). The elimination of methanol (B129727) from the C4 and C5 positions would result in the formation of the corresponding aromatic 4-substituted pyrazole.
Table 3: Aromatization of Dihydropyrazoles via Elimination
| Substrate | Leaving Group | Conditions/Reagents | Product | Reference |
|---|---|---|---|---|
| 5-Hydroxy-4,5-dihydro-1H-pyrazole | H₂O | ICl, Li₂CO₃ | 4-Iodo-1H-pyrazole | nih.gov |
| 5-Hydroxy-4,5-dihydro-1H-pyrazole | H₂O | H₂SO₄ | 1H-Pyrazole | nih.gov |
Applications in Advanced Organic Synthesis and Materials Science
Precursors for the Synthesis of Novel Heterocycles and Complex Organic Molecules
The 4-methoxy-4,5-dihydro-1H-pyrazole core serves as a versatile starting point for the synthesis of a wide range of new heterocyclic compounds and intricate organic molecules. imist.maresearchgate.net Its inherent reactivity allows for various chemical transformations, leading to the construction of diverse molecular frameworks.
Researchers have successfully utilized derivatives of 4,5-dihydro-1H-pyrazole to synthesize a variety of heterocyclic systems. For instance, the cyclocondensation of α,β-unsaturated ketones with hydrazides has been a key strategy. arkat-usa.orgresearchgate.net One study reported the synthesis of ethyl 5-hydroxy-1-(2-hydroxybenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylates and 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl) pyrazoles through the reaction of appropriately substituted enones with salicylic (B10762653) hydrazide. arkat-usa.org The stability of these 4,5-dihydro-1H-pyrazoles is often enhanced by the presence of strong electron-withdrawing groups at the N-1 or C-5 positions, which prevent dehydration and subsequent aromatization. arkat-usa.org
Furthermore, 4,5-dihydro-1H-pyrazole derivatives have been instrumental in creating complex, multi-ring systems. For example, new pyrazole-substituted nitrogenous heterocyclic ring systems have been synthesized and evaluated for their potential anti-inflammatory properties. nih.gov These syntheses often involve the cyclization of chalcone (B49325) derivatives bearing the pyrazole (B372694) moiety. nih.gov The versatility of the pyrazoline ring also extends to its use in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings. imist.ma
The development of novel synthetic methodologies continues to expand the utility of 4,5-dihydro-1H-pyrazoles. A series of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds were synthesized in good yields through a four-step reaction process. researchgate.net This highlights the adaptability of the pyrazole core in creating complex structures with potential biological activities.
Development of Functional Materials with Specific Properties
The unique electronic and photophysical properties of the 4,5-dihydro-1H-pyrazole scaffold have made it a target for the development of advanced functional materials. mdpi.com These materials exhibit a range of interesting characteristics, including fluorescence, color, and nonlinear optical activity.
Fluorescent Substances
Pyrazoline derivatives, including those related to this compound, are well-known for their fluorescent properties. researchgate.net They are a significant class of conjugated nitrogen-containing compounds that often exhibit blue emission with high quantum yields. researchgate.net The fluorescence arises from the conjugated system within the pyrazoline ring, which includes two nitrogen atoms and a double bond that restricts free rotation. tandfonline.com
The absorption of light by 2-pyrazolines typically occurs in the 300–400 nm range, with subsequent emission of blue fluorescence. tandfonline.com This property has led to their exploration in various applications, such as fluorescent probes and as emissive layer materials in organic electroluminescent devices. researchgate.netrsc.org The synthesis of novel pyrazoline derivatives with tailored fluorescent properties is an active area of research. For example, a series of pyrazolo-isoquinoline derivatives have been designed and synthesized, showing good fluorescence emission around 475 nm upon excitation at 360 nm. bohrium.com The introduction of different substituents allows for the tuning of the photophysical properties, with strong electron-donating groups leading to a red-shift in the fluorescence emission. bohrium.com
Dyes
The chromophoric nature of the pyrazole ring system has led to its incorporation into various dyes. researchgate.net Pyrazolone-based azo dyes are a significant class of colorants. researchgate.netfao.org For example, Tartrazine, a synthetic yellow azo dye, contains a 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylate core structure. fao.org The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with a pyrazolone (B3327878) derivative. researchgate.net The resulting compounds exhibit strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as colorants. researchgate.net Research in this area focuses on synthesizing new pyrazole-based dyes with improved properties such as lightfastness and wash fastness for applications in various industries, including textiles and hair coloring. researchgate.netgoogle.com
Nonlinear Optical (NLO) Materials
The donor-π-acceptor architecture inherent in many pyrazole derivatives makes them promising candidates for nonlinear optical (NLO) materials. These materials have applications in optical communications, data storage, and optical computing. The NLO properties of pyrazole derivatives arise from the intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.
Studies have shown that donor-acceptor substituted pyrazoles can exhibit significant quadratic hyperpolarizability, a measure of their NLO activity. acs.orguni-regensburg.de The substitution pattern on the pyrazole ring plays a crucial role in determining the magnitude of the NLO response. For instance, 1,3- and 1,4-substitution patterns are generally preferred over 1,5-substitution, which can lead to a decrease in nonlinearity due to steric hindrance and a twisted conformation. acs.orguni-regensburg.de
Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of newly designed pyrazole derivatives. eurjchem.commdpi.combohrium.com These computational methods help in designing molecules with enhanced NLO responses by optimizing the donor and acceptor strengths and the nature of the π-bridge. bohrium.com Experimental investigations, such as z-scan measurements, are then used to validate the theoretical predictions and quantify the NLO properties of the synthesized compounds. researchgate.net
Role as Synthons in the Construction of Complex Molecular Architectures
The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. The 4,5-dihydro-1H-pyrazole ring is a valuable synthon in organic synthesis, providing a reliable building block for constructing more complex molecular architectures. materialsciencejournal.org Its predictable reactivity and the ability to introduce various functional groups at different positions make it a versatile tool for synthetic chemists.
The pyrazoline ring itself can be considered a key synthon, often formed through the cyclocondensation of chalcones with hydrazines. materialsciencejournal.org This reaction is a cornerstone in the synthesis of a vast number of pyrazoline derivatives. Once formed, the 4,5-dihydro-1H-pyrazole ring can be further modified or incorporated into larger molecular frameworks.
Green Chemistry Approaches in 4,5-Dihydro-1H-Pyrazole Synthesis and Process Evaluation
In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for chemical synthesis. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being increasingly applied to the synthesis of 4,5-dihydro-1H-pyrazoles. mdpi.comresearchgate.netresearchgate.net
Several green synthetic strategies have been developed to improve the efficiency and environmental impact of pyrazole synthesis. These include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. researchgate.netdergipark.org.tr
Ultrasound irradiation: Sonocatalysis is another energy-efficient technique that can accelerate reaction rates and lead to higher yields in shorter timeframes. researchgate.netnih.gov
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds. tandfonline.comresearchgate.net
Use of green catalysts: The development of reusable and non-toxic catalysts, such as heterogeneous catalysts like mesoporous SiO2-Al2O3, is a key aspect of green pyrazole synthesis. jchemlett.com These catalysts can be easily separated from the reaction mixture and reused, making the process more economical and sustainable. jchemlett.com
Water as a solvent: Utilizing water, a benign and abundant solvent, is a highly desirable green chemistry approach. acs.orgeurjchem.com Researchers have developed methods for synthesizing pyrazoles in aqueous media, sometimes accelerated by microdroplets, which can drive reactions within milliseconds without the need for a catalyst. acs.org
Catalyst-free synthesis: In some cases, catalyst-free condensation reactions have been developed, further simplifying the synthetic process and minimizing waste. mdpi.com
These green approaches not only offer environmental benefits but also often lead to more efficient and cost-effective synthetic routes for obtaining 4,5-dihydro-1H-pyrazole derivatives. researchgate.netresearchgate.net The evaluation of these processes considers factors such as reaction time, yield, energy consumption, and the environmental impact of reagents and solvents.
Optimization of Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comtsijournals.com The synthesis of pyrazoline derivatives, a class to which this compound belongs, has been significantly improved through the optimization of microwave irradiation protocols. shd-pub.org.rsmdpi.com
Research has demonstrated that key parameters such as microwave power and irradiation time are critical for maximizing reaction efficiency. mdpi.com In a typical optimization process for the synthesis of pyrazolone derivatives, various power settings and time intervals are tested. For instance, one study initiated the reaction at 280 W for 5 minutes, which resulted in a low yield of 20%. mdpi.com By systematically increasing the power and duration, the optimal conditions were identified. mdpi.com This systematic approach allows chemists to find a balance that maximizes product yield while minimizing energy consumption and the formation of byproducts.
The advantages of microwave-assisted synthesis are clearly illustrated when compared to traditional reflux methods. A study on the synthesis of pyrazole and oxadiazole hybrids showed that reaction times could be reduced from 7–9 hours with conventional heating to just 9–10 minutes under microwave irradiation, with yields improving from 77% to over 92%. acs.org Similarly, the synthesis of thiazolyl-pyrazoline derivatives saw reaction times plummet from 3 hours to 20 minutes, with a corresponding increase in yield. dergipark.org.tr
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazoline Derivatives
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazole-Oxadiazole Hybrid | Conventional | 7-9 hours | 77-80% | acs.org |
| Pyrazole-Oxadiazole Hybrid | Microwave | 9-10 minutes | 79-92% | acs.org |
| Thiazolyl-Pyrazoline | Conventional | 3 hours | 76-83% | dergipark.org.tr |
| Thiazolyl-Pyrazoline | Microwave | 20 minutes | 84-92% | dergipark.org.tr |
| 4-Arylidenepyrazolone | Conventional | 2-5 hours | 75-88% | mdpi.com |
This table presents representative data for the synthesis of pyrazoline derivatives, illustrating the general advantages of microwave-assisted protocols.
Implementation of Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of pyrazolines is the implementation of solvent-free reaction conditions. tandfonline.com Traditional organic synthesis often relies on volatile and hazardous solvents, which contribute to environmental pollution and pose safety risks. Eliminating the solvent addresses these issues directly, leading to cleaner reaction profiles and simplified product work-ups. mdpi.com
Solvent-free synthesis of pyrazolines can be effectively combined with microwave irradiation. scielo.br In the one-pot synthesis of 4-arylidenepyrazolone derivatives, reactants were mixed without any solvent and irradiated, which not only accelerated the reaction but also circumvented the need for a reaction medium. mdpi.com This approach has been shown to be highly efficient, providing excellent yields in a fraction of the time required by conventional methods. mdpi.comnih.gov
An alternative to microwave heating in solvent-free synthesis is the use of mechanical grinding or ball milling. tandfonline.comrsc.org This technique involves grinding the solid reactants together at room temperature, using mechanical force to initiate the reaction. It is a highly atom-efficient method that avoids the need for heating or microwave irradiation altogether, making it an exceptionally environmentally benign process. tandfonline.com These solid-state reactions are a cornerstone of green chemistry, minimizing energy use and waste. tandfonline.com
Application of Ionic Liquids as Reaction Media or Catalysts in Synthesis
Ionic liquids (ILs) have garnered significant attention as green alternatives to conventional organic solvents. bohrium.com These salts, which are liquid at or near room temperature, possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. bohrium.com In the synthesis of pyrazoline derivatives, ILs can function as both the reaction medium and the catalyst, often leading to improved yields and selectivity. bohrium.comufsm.br
Task-specific ionic liquids have been designed to catalyze specific reactions. For example, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH, has been successfully used as a recyclable catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles. tandfonline.com This protocol is noted for its high yields, short reaction times, and the ease of recovery and reuse of the ionic liquid. tandfonline.com Similarly, Brønsted acid ionic liquids like triethylammonium (B8662869) hydrogen sulfate, [Et3NH][HSO4], have been employed as efficient and reusable catalysts for the synthesis of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions at room temperature. nih.gov
The use of ionic liquids aligns with green chemistry principles by replacing volatile organic solvents and often providing a dual role as a catalyst, which can be recycled and reused over several reaction cycles, thereby reducing waste and cost. nih.gov
Table 2: Role of Ionic Liquids in Pyrazoline Synthesis
| Ionic Liquid Type | Specific IL | Role | Reaction | Reference |
|---|---|---|---|---|
| Basic | [bmIm]OH | Catalyst and Medium | Synthesis of 4H-pyrano[2,3-c]pyrazoles | tandfonline.com |
| Acidic | [Et3NH][HSO4] | Catalyst and Medium | Synthesis of Dihydropyrano[2,3-c]pyrazoles | nih.gov |
This table provides examples of ionic liquids used in the synthesis of pyrazoline and related heterocyclic structures.
Evaluation of Green Metrics in Synthetic Route Development
The development of sustainable synthetic routes for compounds like this compound necessitates a quantitative evaluation of their "greenness." Green metrics are tools used to assess the environmental performance of chemical processes. These metrics go beyond simple reaction yield to consider factors like atom economy, energy consumption, and waste generation. ufsm.brfrontiersin.org
Key green metrics include:
Atom Economy: This metric, a foundational concept of green chemistry, calculates the proportion of reactant atoms that are incorporated into the final desired product. Syntheses like multicomponent reactions are designed for high atom economy. nih.gov
Energy Efficiency: Methods that reduce energy consumption are considered greener. Microwave-assisted synthesis and solvent-free grinding at room temperature are prime examples of energy-efficient protocols that significantly lower the energy footprint compared to conventional heating over long periods. tsijournals.comafjbs.com
Solvent and Catalyst Choice: The use of safer, non-toxic, and recyclable solvents and catalysts is a critical aspect. The implementation of water, ionic liquids, or deep eutectic solvents, as well as solvent-free conditions, directly improves the green profile of a synthesis. tandfonline.comfrontiersin.org The recyclability of catalysts, such as certain ionic liquids, is also a key consideration. nih.gov
E-Factor (Environmental Factor): This metric quantifies the amount of waste produced relative to the amount of desired product. A lower E-factor indicates a greener process. Solvent-free reactions and those with recyclable catalysts dramatically reduce the E-factor.
By evaluating synthetic pathways against these metrics, chemists can systematically identify and optimize routes that are not only efficient and high-yielding but also environmentally responsible. ufsm.br
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Advanced Catalytic Systems
The development of efficient and sustainable synthetic methods is paramount for the future exploration of 4-methoxy-4,5-dihydro-1H-pyrazole. Research in this area is expected to focus on several key aspects:
Multicomponent Reactions (MCRs): Future synthetic strategies will likely leverage MCRs to construct the this compound core in a single step from simple precursors. Catalyst-free, three-component reactions involving substituted aldehydes, malononitrile, and hydrazine (B178648) derivatives in green solvents like deep eutectic solvents (DES) have shown promise for analogous pyrazole (B372694) syntheses and could be adapted. researchgate.net
Advanced Catalytic Systems: The use of novel catalysts is a significant frontier. Palladium-catalyzed processes, such as heterocyclization/carbonylation cascade reactions and ligand-free alkene aminoarylation, offer sophisticated routes to highly substituted dihydropyrazoles and could be tailored for the synthesis of 4-methoxy derivatives. researchgate.netacs.org Research into organocatalysts and reusable heterogeneous catalysts, like acylated Guar-gum or metal-alginate complexes, is also anticipated to provide environmentally benign and efficient synthetic pathways. researchgate.netresearchgate.net
Precursor Synthesis: An efficient pathway involves the cyclocondensation of hydrazine with a suitable α,β-unsaturated ketone precursor. Specifically, the synthesis of 4-alkoxy-2-oxo-but-3-enoic acid ethyl esters and their subsequent reaction with hydrazides can furnish the core structure. arkat-usa.orgresearchgate.net The stability of the 4,5-dihydro-1H-pyrazole ring is often enhanced by the presence of electron-withdrawing groups at the N-1 or C-5 position, which prevents spontaneous dehydration to the aromatic pyrazole. arkat-usa.org
A summary of potential synthetic strategies is presented below:
| Synthetic Strategy | Key Features | Potential Precursors for this compound | Relevant Catalyst Types |
|---|---|---|---|
| Cyclocondensation | Reaction of α,β-unsaturated carbonyls with hydrazines. | 4-methoxy substituted α,β-unsaturated ketones/aldehydes. | Acid or base catalysis. |
| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | Methoxy-substituted aldehydes, active methylene (B1212753) compounds, hydrazines. | Organocatalysts, Deep Eutectic Solvents. researchgate.netresearchgate.net |
| Palladium Catalysis | Cascade reactions forming multiple bonds in one sequence. | Unsaturated hydrazones with a methoxy (B1213986) group. | Pd(OAc)₂, phosphine (B1218219) ligands. researchgate.netacs.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Chalcone (B49325) and hydrazine derivatives. | Solvent-free or with solvents like ethanol (B145695). iaea.orgdergipark.org.trshd-pub.org.rs |
Advanced Spectroscopic Characterization for Isomeric and Conformational Studies
A thorough understanding of the three-dimensional structure of this compound is crucial for designing derivatives with specific properties. Future research will employ a combination of advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR analysis will be essential. This includes one-dimensional (¹H, ¹³C) and two-dimensional experiments such as DEPT, gs-HSQC, and gs-HMBC to unambiguously assign all proton and carbon signals. nih.govnih.govmdpi.com These studies are critical for confirming the regiochemistry of synthesis and for providing insights into the electronic environment of the heterocyclic ring. nih.gov For pyrazoline derivatives, the protons at the C4 position typically appear as doublets of doublets due to geminal and vicinal coupling, providing key information about the ring's conformation. mdpi.com
X-Ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining solid-state structure. Future studies will focus on obtaining crystal structures of this compound and its derivatives to precisely measure bond lengths, bond angles, and torsional angles. mdpi.comnih.govacs.org This data is invaluable for understanding the planarity of the pyrazoline ring and the spatial orientation of the methoxy group and other substituents. For instance, crystallographic analyses of related pyrazolines have detailed the dihedral angles between the pyrazole ring and its substituents, which is fundamental to understanding structure-property relationships. nih.govsemanticscholar.org
Key characterization techniques and their applications are summarized below:
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| 1D & 2D NMR | Chemical shifts, coupling constants, connectivity. | Confirms structure, identifies isomers, provides data on electronic effects of the methoxy group. nih.govnih.gov |
| X-Ray Crystallography | Bond lengths, bond angles, dihedral angles, crystal packing. | Determines precise 3D geometry, conformation of the dihydropyrazole ring, and intermolecular interactions. arkat-usa.orgnih.govsemanticscholar.org |
| Mass Spectrometry | Molecular weight, fragmentation patterns. | Confirms molecular formula and aids in structural elucidation. nih.gov |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of key bonds like C=N, C-O, and N-H. mdpi.com |
Deepening Mechanistic Understanding of Reaction Pathways and Intermediates
Elucidating the precise reaction mechanisms for the formation of this compound will enable better control over reaction outcomes and the rational design of improved synthetic protocols.
Future research will likely focus on a combination of experimental and computational approaches. Mechanistic studies on related pyrazole syntheses suggest that the formation of the dihydropyrazole ring often proceeds through a stepwise pathway involving the initial nucleophilic attack of the hydrazine on the β-carbon of an α,β-unsaturated carbonyl compound. organic-chemistry.org This is followed by an intramolecular cyclization and subsequent steps.
A key area of investigation will be the characterization of reaction intermediates. For many pyrazoline syntheses, 4,5-dihydro-5-hydroxypyrazole intermediates have been observed and even isolated. acs.org The stability of these intermediates is often influenced by reaction conditions (e.g., temperature) and the electronic nature of the substituents. arkat-usa.orgacs.org Understanding the factors that stabilize the 4,5-dihydro-1H-pyrazole ring and prevent its aromatization to a pyrazole is particularly relevant. The presence of strong electron-withdrawing groups at N-1 or C-5 is known to hinder the elimination of water, thereby stabilizing the dihydropyrazole form. arkat-usa.orgresearchgate.net Investigating the electronic influence of the C4-methoxy group on this stability will be a key research question.
Plausible mechanistic steps for investigation include:
Nucleophilic Addition: The initial attack of a hydrazine derivative onto a methoxy-substituted α,β-unsaturated precursor.
Cyclization: Intramolecular condensation to form a five-membered ring intermediate (a pyrazolidine). organic-chemistry.org
Dehydration/Elimination: The final step to yield the 4,5-dihydro-1H-pyrazole. The conditions required for this step versus those that might lead to an aromatic pyrazole will be a focus.
Computational Design and Predictive Modeling for Novel Derivatives with Tuned Properties
In silico methods are set to become indispensable tools for accelerating the discovery and optimization of novel derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR modeling will be employed to build robust statistical models that correlate structural features with biological activity or physical properties. chemrevlett.comresearchgate.netresearchgate.net By identifying key molecular descriptors, these models can predict the potency of untested derivatives and guide the design of new compounds with enhanced properties. nih.gov
Density Functional Theory (DFT): DFT calculations will be used to investigate the fundamental electronic properties of the molecule. These studies can predict optimized geometries, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps, which provide insights into the molecule's reactivity, stability, and potential interaction sites. dntb.gov.uanih.govnih.gov
Molecular Docking and Dynamics: To explore potential pharmaceutical applications, molecular docking will be used to predict the binding modes and affinities of derivatives within the active sites of biological targets. chemrevlett.comdntb.gov.ua Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these ligand-protein complexes over time, providing a more dynamic picture of the molecular interactions. nih.govnih.gov
| Computational Method | Application in Pyrazole Research | Predicted Properties |
| QSAR | Correlate structure with biological activity. | pIC₅₀, inhibitory concentrations. chemrevlett.comresearchgate.netnih.gov |
| DFT | Calculate electronic structure and reactivity. | Optimized geometry, HOMO-LUMO gap, spectral data. dntb.gov.uanih.gov |
| Molecular Docking | Predict binding mode and affinity to a target protein. | Binding energy, interaction with amino acid residues. chemrevlett.comdntb.gov.ua |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecules over time. | Stability of ligand-protein complexes, conformational changes. nih.govnih.gov |
Integration with Emerging Technologies in Chemical Synthesis and Materials Science
The integration of this compound chemistry with emerging technologies promises to enhance both its synthesis and application.
Advanced Synthesis Technologies: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate the synthesis of pyrazoline derivatives, reducing reaction times from hours to minutes and often improving yields. iaea.orgdergipark.org.trshd-pub.org.rsacs.org Future work will undoubtedly apply this technology to the synthesis of this compound. Furthermore, continuous flow chemistry offers advantages in terms of safety, scalability, and process control, and its application to multistep pyrazole synthesis has been demonstrated. acs.org
Materials Science Applications: Pyrazoline derivatives are known for their fluorescent properties and have been investigated as materials for organic light-emitting diodes (OLEDs). researchgate.net The specific electronic properties conferred by the 4-methoxy substituent could be harnessed to develop novel emitting or hole-transport materials. Another promising avenue is the incorporation of the dihydropyrazole scaffold into liquid crystals, where the strong dipole moment and structural versatility of the pyrazole ring can be used to create new functional materials with unique photoisomerization properties. royalsocietypublishing.org
| Technology | Application Area | Potential Impact on this compound |
| Microwave-Assisted Synthesis | Chemical Synthesis | Rapid, high-yield synthesis of derivatives. dergipark.org.trshd-pub.org.rschim.it |
| Continuous Flow Chemistry | Chemical Synthesis | Scalable, safe, and automated production. acs.org |
| Organic Electronics | Materials Science | Development of new materials for OLEDs. researchgate.net |
| Liquid Crystals | Materials Science | Creation of novel photo-responsive materials. royalsocietypublishing.org |
Q & A
Q. Comparative Advantages :
- Cyclocondensation offers simplicity but requires long reaction times.
- Vilsmeier–Haack enables regioselective functionalization but demands anhydrous conditions.
- Hydrazine routes allow modular substitution but may require post-synthetic purification.
How can researchers optimize the yield of this compound derivatives during synthesis?
Advanced Research Question
Key variables to optimize include:
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may complicate purification. Ethanol balances reactivity and ease of isolation .
- Catalysis : Acidic or basic catalysts (e.g., HCl in Vilsmeier–Haack) improve cyclization efficiency .
- Reaction Time : Prolonged reflux (e.g., 18 hours) ensures complete cyclization but risks decomposition; microwave-assisted synthesis could reduce time .
- Purification : Recrystallization from ethanol/water mixtures (1:1) enhances purity, as demonstrated in pyrazole-thiazolidinone hybrids .
Data-Driven Example :
In 3,5-diaryl-4,5-dihydro-1H-pyrazole synthesis, refluxing for 2 hours in ethanol achieved >85% conversion, while shorter durations led to incomplete reactions .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
Basic Research Question
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and diastereotopic protons in the dihydropyrazole ring .
- X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks. For example, the title compound in revealed a planar pyrazole ring with a 4-fluorophenyl group at 89.5° to the plane.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, critical for verifying novel analogs .
Case Study :
In , X-ray analysis of a pyrazole-benzo[d]thiazole hybrid confirmed the trans configuration of the dihydropyrazole ring, critical for biological activity.
How can discrepancies in reported biological activities of similar pyrazole derivatives be systematically analyzed?
Advanced Research Question
Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF) may enhance target binding vs. electron-donating groups (e.g., -OCH) .
- Assay Conditions : Varying cell lines or enzyme concentrations (e.g., DPPH scavenging assays in vs. microbial inhibition in ).
- Structural Rigidity : Crystallographic data (e.g., ) show that non-planar conformations reduce activity due to steric hindrance.
Q. Methodology :
- Conduct structure-activity relationship (SAR) studies with controlled substituent variations.
- Use molecular docking (e.g., AutoDock Vina) to correlate crystallographic data with binding affinities .
What are the key considerations in designing novel this compound analogs for pharmacological studies?
Advanced Research Question
- Substituent Positioning : Methoxy groups at position 4 enhance solubility but may reduce membrane permeability .
- Bioisosteric Replacement : Replace labile groups (e.g., ester → amide) to improve metabolic stability, as seen in pyrazole-4-carboxylic acid derivatives .
- Synthon Compatibility : Use intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chlorides for modular derivatization .
Example :
In , acyl thiourea derivatives exhibited enhanced antimicrobial activity due to improved hydrogen-bonding capacity.
What computational methods are suitable for predicting the reactivity and stability of this compound derivatives?
Advanced Research Question
- DFT Calculations : Predict frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. For 5-methyl-1-phenyl analogs, HOMO-LUMO gaps correlated with experimental stability .
- Retrosynthetic Tools : Platforms using REAXYS or PISTACHIO databases identify feasible routes and byproduct risks .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological environments .
How can researchers address challenges in isolating this compound intermediates during multi-step synthesis?
Advanced Research Question
- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients resolves polar intermediates .
- Crystallization Optimization : Adjust solvent polarity (e.g., DMF/ethanol vs. water/ethanol) to precipitate pure phases .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to detect intermediate formation and minimize degradation .
Case Study :
In , recrystallization from water-ethanol yielded 65% pure 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, avoiding column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
